molecular formula C20H22N2O4 B6539307 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(3-methoxyphenoxy)acetamide CAS No. 1060263-69-5

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(3-methoxyphenoxy)acetamide

Cat. No. B6539307
CAS RN: 1060263-69-5
M. Wt: 354.4 g/mol
InChI Key: FVGIFLJYNNNWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(3-methoxyphenoxy)acetamide, otherwise known as CPMA, is a small molecule which has been studied extensively in recent years. CPMA is a cyclopropylcarbamoyl derivative of phenylacetamide and has been used in a variety of scientific research applications. CPMA has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

CPMA has been used in a variety of scientific research applications. It has been used as a tool to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of drugs. CPMA has also been used to study the structure and function of proteins and to investigate the effects of various environmental factors on protein structure and function. CPMA has also been used in the study of the effects of drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of CPMA is not yet fully understood. However, it is believed that CPMA binds to certain proteins in the body and alters their structure and function. This alteration of protein structure and function is thought to be responsible for the biochemical and physiological effects of CPMA.
Biochemical and Physiological Effects
CPMA has been shown to have a number of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an anti-oxidative effect. CPMA has also been found to have an anti-cancer effect, as well as an anti-microbial effect. In addition, CPMA has been found to have a protective effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

CPMA has a number of advantages and limitations for laboratory experiments. One of the advantages of CPMA is that it is relatively inexpensive and easy to synthesize. This makes it ideal for use in laboratory experiments. However, CPMA has some limitations when it comes to laboratory experiments. For example, CPMA is not very soluble in water, which can make it difficult to work with in some experiments. In addition, CPMA can be toxic if not handled properly, so it is important to take safety precautions when working with it.

Future Directions

There are a number of possible future directions for CPMA. One of the most promising areas of research is the use of CPMA as a therapeutic agent. CPMA could potentially be used to treat a variety of diseases, including cancer, inflammation, and cardiovascular disease. In addition, CPMA could be used to study the effects of various environmental factors on protein structure and function. Finally, CPMA could be used to develop new drugs and drug delivery systems.

Synthesis Methods

CPMA has been synthesized in a variety of ways. The most common synthesis method involves the reaction of 4-methylphenylacetamide with cyclopropylcarbamoyl chloride. This reaction is followed by the addition of 3-methoxyphenol and acetic acid. The resulting product is then purified and isolated. Other methods of synthesis include the reaction of phenylacetamide with cyclopropylmethyl chloride, followed by the addition of 3-methoxyphenol and acetic acid.

properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(3-methoxyphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-3-2-4-18(12-17)26-13-20(24)22-15-7-5-14(6-8-15)11-19(23)21-16-9-10-16/h2-8,12,16H,9-11,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGIFLJYNNNWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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